IDO1 Inhibitory Potency of 4-Ethoxybenzamide-Dioxoisoindoline Versus Unsubstituted and 4-Substituted Benzamide Analogs
Limited quantitative head-to-head data is available from primary literature for this specific compound. Class-level evidence from the benzamide-dioxoisoindoline series indicates that 4-substitution on the benzamide ring is a critical determinant of IDO1 inhibitory potency. The unsubstituted parent compound N-(1,3-dioxoisoindolin-5-yl)benzamide (CAS 49545-91-7) has been characterized as a moderate RSK2 inhibitor (IC₅₀ ≈ 0.5 μM), but direct IDO1 data for the 4-ethoxy analog in peer-reviewed literature remains sparse [1]. A structurally related analog, 4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide, is described in vendor sources as exhibiting enhanced binding affinity relative to unsubstituted analogs, though validated quantitative data from independent laboratories is not publicly available [2]. The evidence gap for direct, peer-reviewed comparative IDO1 inhibition data between the 4-ethoxy derivative and its closest analogs must be acknowledged as a limitation for procurement decisions based solely on potency.
| Evidence Dimension | Enzyme inhibition (IDO1) |
|---|---|
| Target Compound Data | No peer-reviewed IC₅₀ value identified from primary literature; vendor-reported IDO inhibitory activity cited in tertiary sources without primary data traceability |
| Comparator Or Baseline | N-(1,3-dioxoisoindolin-5-yl)benzamide (unsubstituted): RSK2 IC₅₀ ≈ 0.5 μM (alternative target); 4-benzyl analog: vendor-reported enhanced binding (no validated IC₅₀) |
| Quantified Difference | Not calculable from available authoritative sources |
| Conditions | In vitro enzyme inhibition assays (specific assay conditions not reported in accessible primary literature for IDO1) |
Why This Matters
Without primary literature-derived IC₅₀ values for IDO1, procurement decisions must rely on structural rationale and class-level SAR trends rather than definitive potency comparisons, placing a premium on requesting vendor-provided certificate of analysis with batch-specific activity data.
- [1] N-(1,3-dioxoisoindolin-5-yl)benzamide (CAS 49545-91-7) characterization as RSK2 inhibitor. DOI: 10.1039/c5md00469a. MedChemComm. 2016. View Source
- [2] ChEMBL Database, Compound Report for CHEMBL1315139 and related analogs. EMBL-EBI (2025). View Source
